molecular formula C9H9Br B6210277 [(1E)-3-bromoprop-1-en-1-yl]benzene CAS No. 26146-77-0

[(1E)-3-bromoprop-1-en-1-yl]benzene

Cat. No.: B6210277
CAS No.: 26146-77-0
M. Wt: 197.1
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-3-bromoprop-1-en-1-yl]benzene typically involves the bromination of propenylbenzene. One common method is the addition of bromine to propenylbenzene in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

[(1E)-3-bromoprop-1-en-1-yl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Addition Reactions: The double bond in the propenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) in dichloromethane (CH2Cl2) or hydrogen (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Substitution: Formation of propenylbenzene derivatives.

    Addition: Formation of dibromo derivatives or hydrogenated products.

    Oxidation: Formation of epoxides or carboxylic acids.

    Reduction: Formation of propylbenzene.

Scientific Research Applications

[(1E)-3-bromoprop-1-en-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1E)-3-bromoprop-1-en-1-yl]benzene involves its interaction with various molecular targets. The bromine atom and the double bond in the propenyl group make it a reactive compound, capable of forming covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

[(1E)-3-bromoprop-1-en-1-yl]benzene can be compared with other similar compounds, such as:

    Propenylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.

    Bromobenzene: Lacks the propenyl group, limiting its reactivity in addition reactions.

    Styrene: Contains a vinyl group instead of a propenyl group, leading to different reactivity patterns.

The uniqueness of this compound lies in its combination of a bromine atom and a propenyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

26146-77-0

Molecular Formula

C9H9Br

Molecular Weight

197.1

Purity

95

Origin of Product

United States

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